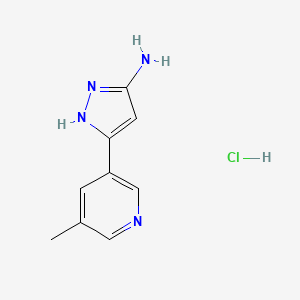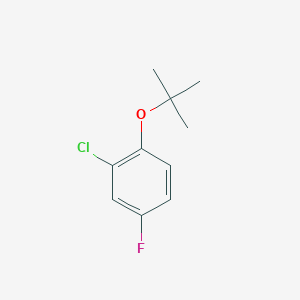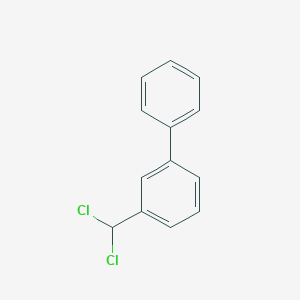
3-(Dichloromethyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dichloromethyl)biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a dichloromethyl group attached to one of the benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dichloromethyl)biphenyl typically involves the chloromethylation of biphenyl. One common method is the reaction of biphenyl with paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors and more efficient catalysts. The use of environmentally friendly catalysts, such as ionic liquids or surfactant micelles, has also been explored to reduce the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Dichloromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a methylbiphenyl derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine, nitric acid, or sulfuric acid can be used for substitution reactions.
Major Products:
- Oxidation of this compound can yield 3-(carboxymethyl)biphenyl.
- Reduction can produce 3-(methyl)biphenyl.
- Substitution reactions can lead to a variety of substituted biphenyl derivatives, depending on the reagents used .
Aplicaciones Científicas De Investigación
3-(Dichloromethyl)biphenyl has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to the interaction of biphenyl derivatives with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 3-(Dichloromethyl)biphenyl involves its interaction with various molecular targets and pathways. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparación Con Compuestos Similares
Polychlorinated Biphenyls (PCBs): These compounds have multiple chlorine atoms attached to the biphenyl structure and are known for their environmental persistence and toxicity.
Polybrominated Biphenyls (PBBs): Similar to PCBs, but with bromine atoms instead of chlorine, used as flame retardants.
Uniqueness: 3-(Dichloromethyl)biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Unlike PCBs and PBBs, which have multiple halogen atoms, this compound has a single dichloromethyl group, making it less toxic and more suitable for certain applications .
Propiedades
Fórmula molecular |
C13H10Cl2 |
|---|---|
Peso molecular |
237.12 g/mol |
Nombre IUPAC |
1-(dichloromethyl)-3-phenylbenzene |
InChI |
InChI=1S/C13H10Cl2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H |
Clave InChI |
SWBVXDBUZVGOML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)
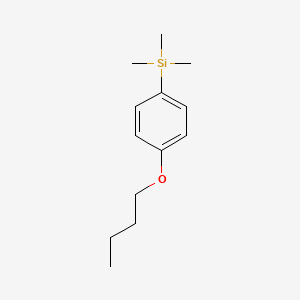
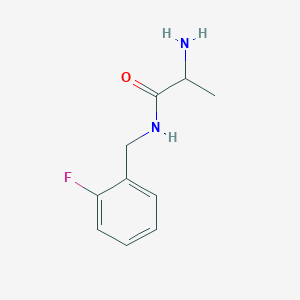
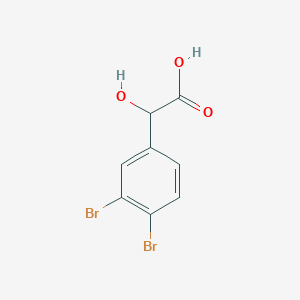
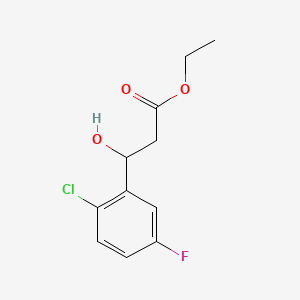
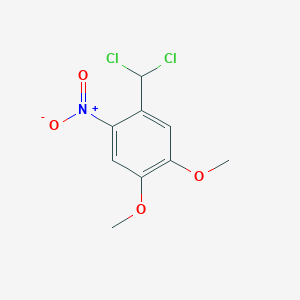

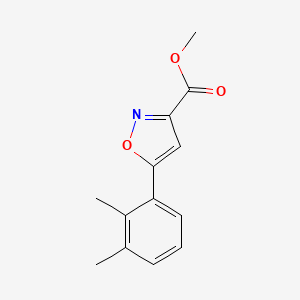
![1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13691427.png)
![Naphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13691428.png)
![2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B13691435.png)

